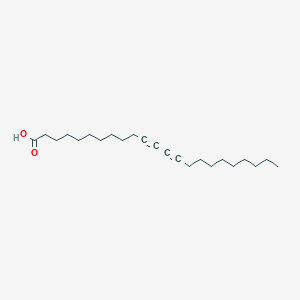
Tricosa-11,13-diynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosa-11,13-diynoic acid is a long-chain fatty acid with a unique structure characterized by two triple bonds at the 11th and 13th positions. This compound is known for its amphiphilic properties, making it a valuable component in various scientific and industrial applications. Its ability to form conjugated polymers through polymerization reactions has garnered significant interest in the fields of materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricosa-11,13-diynoic acid typically involves the Cadiot-Chodkiewicz coupling reaction. This method employs a 1-iodo-1-alkyne and 10-undecynoic acid as starting materials . The reaction conditions often include the use of copper(I) iodide as a catalyst and diethylamine as a base, resulting in yields of approximately 55-60% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Tricosa-11,13-diynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bonds results in the formation of saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
Tricosa-11,13-diynoic acid has a wide range of applications in scientific research:
Biology: Employed in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems and as a component in biosensors.
Mechanism of Action
The mechanism by which tricosa-11,13-diynoic acid exerts its effects is primarily through its ability to form conjugated polymers. Upon exposure to external stimuli such as UV light or heat, the compound undergoes polymerization, resulting in a change in its optical properties. This property is harnessed in various sensing applications, where the color change indicates the presence of specific analytes .
Comparison with Similar Compounds
10,12-Tricosadiynoic Acid: Another diynoic acid with similar polymerization properties.
Pentacosadiynoic Acid: Known for its use in the development of polydiacetylene-based sensors.
Hexadecadiynoic Acid: Utilized in the synthesis of conjugated polymers with distinct optical properties.
Uniqueness: Tricosa-11,13-diynoic acid stands out due to its specific positioning of triple bonds, which imparts unique polymerization characteristics and amphiphilic properties. These features make it particularly suitable for applications in smart materials and advanced sensing technologies.
Properties
CAS No. |
114411-78-8 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tricosa-11,13-diynoic acid |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-9,14-22H2,1H3,(H,24,25) |
InChI Key |
QHBLCLPTJPIXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CC#CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















